molecular formula C10H16N4O17P4 B14459402 Inosine tetraphosphate CAS No. 66302-64-5

Inosine tetraphosphate

Cat. No.: B14459402
CAS No.: 66302-64-5
M. Wt: 588.15 g/mol
InChI Key: CNCKBPIZHHRXIO-KQYNXXCUSA-N
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Description

Inosine tetraphosphate is a nucleotide derivative that plays a significant role in various biochemical processes. It consists of an inosine molecule linked to four phosphate groups. This compound is involved in cellular signaling and energy transfer, making it a crucial component in the study of cellular metabolism and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Inosine tetraphosphate can be synthesized through several methods. One efficient approach is the one-pot synthesis from inosine 5’-phosphoropiperidate. This method involves the use of 4,5-dicyanoimidazole as an activating agent, which significantly enhances the reaction rate and yield . The reaction is typically carried out under an atmosphere of dry argon to prevent moisture interference.

Industrial Production Methods: Industrial production of this compound often involves the condensation of nucleoside monophosphates and nucleoside diphosphates or triphosphates using various activated reagents. These methods, while effective, can be low yielding and require extensive purification steps to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: Inosine tetraphosphate undergoes several types of chemical reactions, including hydrolysis and phosphorylation. It is particularly susceptible to hydrolysis by nucleoside tetraphosphate hydrolase, which breaks it down into inosine triphosphate and phosphate .

Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of water and is catalyzed by enzymes such as nucleoside tetraphosphate hydrolase. The reaction conditions often involve maintaining a specific pH and temperature to optimize enzyme activity .

Major Products Formed: The primary products of this compound hydrolysis are inosine triphosphate and inorganic phosphate. These products are essential intermediates in various metabolic pathways .

Scientific Research Applications

Inosine tetraphosphate has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Inosine tetraphosphate is unique compared to other nucleotides due to its four phosphate groups, which confer distinct biochemical properties. Similar compounds include:

This compound’s unique structure allows it to participate in specific biochemical reactions and signaling pathways that other nucleotides cannot, highlighting its importance in scientific research and potential therapeutic applications.

Properties

CAS No.

66302-64-5

Molecular Formula

C10H16N4O17P4

Molecular Weight

588.15 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H16N4O17P4/c15-6-4(28-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17)1-27-33(21,22)30-35(25,26)31-34(23,24)29-32(18,19)20/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,23,24)(H,25,26)(H,11,12,17)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1

InChI Key

CNCKBPIZHHRXIO-KQYNXXCUSA-N

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Origin of Product

United States

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